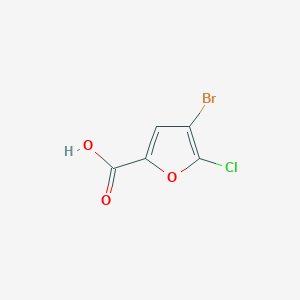![molecular formula C7H6Br2O2 B11775486 (1R,5S)-2,4-dibromo-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B11775486.png)
(1R,5S)-2,4-dibromo-8-oxabicyclo[3.2.1]oct-6-en-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,5S)-2,4-dibromo-8-oxabicyclo[321]oct-6-en-3-one is a bicyclic organic compound characterized by the presence of two bromine atoms and an oxabicyclo structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S)-2,4-dibromo-8-oxabicyclo[3.2.1]oct-6-en-3-one typically involves the bromination of a precursor compound. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would require stringent control of reaction parameters to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
(1R,5S)-2,4-dibromo-8-oxabicyclo[3.2.1]oct-6-en-3-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction Reactions: The compound can be reduced to remove the bromine atoms, typically using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify the existing structure.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Substitution: Formation of hydroxyl, alkoxy, or amino derivatives.
Reduction: Formation of the debrominated bicyclic compound.
Oxidation: Formation of carboxylic acids or ketones depending on the oxidizing agent used.
Scientific Research Applications
Chemistry
In chemistry, (1R,5S)-2,4-dibromo-8-oxabicyclo[3.2.1]oct-6-en-3-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions. Its reactivity with nucleophiles makes it a useful tool for investigating biochemical pathways.
Medicine
In medicinal chemistry, derivatives of this compound may exhibit pharmacological activities. Research is ongoing to explore its potential as a lead compound for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including polymer synthesis and material science.
Mechanism of Action
The mechanism of action of (1R,5S)-2,4-dibromo-8-oxabicyclo[3.2.1]oct-6-en-3-one involves its interaction with nucleophiles and electrophiles. The bromine atoms act as leaving groups, allowing for substitution reactions to occur. The oxabicyclo structure provides rigidity and stability, which can influence the compound’s reactivity and interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
- (1R,5S)-2,2,4-tribromo-8-oxabicyclo[3.2.1]oct-6-en-3-one
- (1R,5S)-3-oxabicyclo[3.3.0]oct-6-en-2-one
- (1R,5S)-8-oxa-3-azabicyclo[3.2.1]octan-2-one
Uniqueness
Compared to similar compounds, (1R,5S)-2,4-dibromo-8-oxabicyclo[3.2.1]oct-6-en-3-one is unique due to the specific positioning of the bromine atoms and the oxabicyclo structure. This unique arrangement imparts distinct reactivity and stability, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C7H6Br2O2 |
|---|---|
Molecular Weight |
281.93 g/mol |
IUPAC Name |
(1R,5S)-2,4-dibromo-8-oxabicyclo[3.2.1]oct-6-en-3-one |
InChI |
InChI=1S/C7H6Br2O2/c8-5-3-1-2-4(11-3)6(9)7(5)10/h1-6H/t3-,4+,5?,6? |
InChI Key |
IMTJPLVCOUSVFX-LAXKNYFCSA-N |
Isomeric SMILES |
C1=C[C@H]2C(C(=O)C([C@@H]1O2)Br)Br |
Canonical SMILES |
C1=CC2C(C(=O)C(C1O2)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


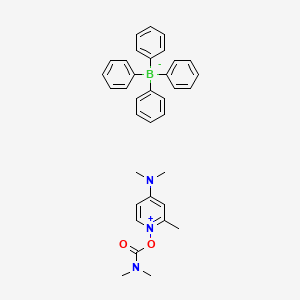
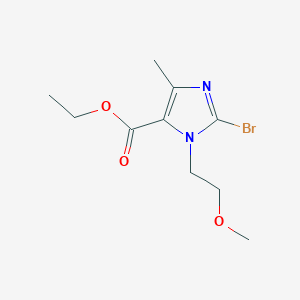

![4-Chloro-2-(difluoromethoxy)benzo[d]oxazole](/img/structure/B11775422.png)
![4-Bromo-3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11775424.png)
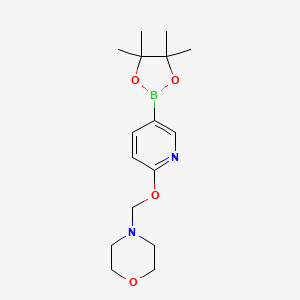
![Furan-2-yl(7-methylbenzo[d][1,3]dioxol-5-yl)methanol](/img/structure/B11775441.png)
![(1S,4S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B11775455.png)
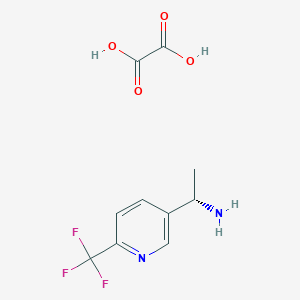
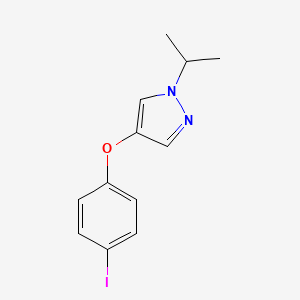
![2-Butyl-6-chlorobenzo[d]thiazole](/img/structure/B11775482.png)
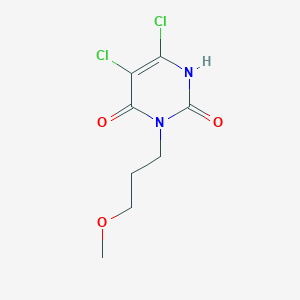
![7-Methoxythieno[3,4-c]pyridine-1,3-diamine](/img/structure/B11775497.png)
